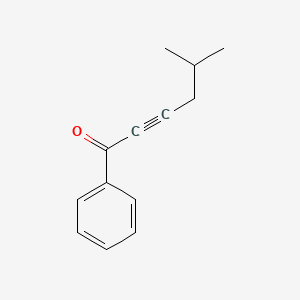![molecular formula C22H16O2 B14496730 1,6-Dimethoxybenzo[pqr]tetraphene CAS No. 63041-58-7](/img/structure/B14496730.png)
1,6-Dimethoxybenzo[pqr]tetraphene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dimethoxybenzo[pqr]tetraphene is a chemical compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by its complex structure, which includes multiple fused benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethoxybenzo[pqr]tetraphene typically involves multiple steps, starting from simpler aromatic compounds. One common method includes the use of Suzuki coupling reactions, where diiodobiphenyl is reacted with a diboronate reagent in the presence of a palladium catalyst such as Pd(dppf)Cl₂ in dimethyl ether (DME). This method yields tetraphenylene derivatives, which can be further functionalized to obtain this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1,6-Dimethoxybenzo[pqr]tetraphene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while substitution can introduce various functional groups such as halogens or alkyl groups.
科学的研究の応用
1,6-Dimethoxybenzo[pqr]tetraphene has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a diagnostic tool.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用機序
The mechanism of action of 1,6-Dimethoxybenzo[pqr]tetraphene involves its interaction with molecular targets such as enzymes and receptors. It can modulate various biochemical pathways, leading to changes in cellular functions. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes .
類似化合物との比較
Similar Compounds
Tetraphene: An angular ortho-fused polycyclic arene consisting of four fused benzene rings.
Benzo[a]anthracene: A polycyclic aromatic hydrocarbon with a similar structure but different functional groups.
Uniqueness
1,6-Dimethoxybenzo[pqr]tetraphene is unique due to its specific arrangement of methoxy groups and its distinct chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
63041-58-7 |
|---|---|
分子式 |
C22H16O2 |
分子量 |
312.4 g/mol |
IUPAC名 |
1,6-dimethoxybenzo[a]pyrene |
InChI |
InChI=1S/C22H16O2/c1-23-19-12-8-13-7-9-18-21-15(10-11-17(19)20(13)21)14-5-3-4-6-16(14)22(18)24-2/h3-12H,1-2H3 |
InChIキー |
XNBMTOGBKCFECW-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C=CC3=C4C2=C(C=CC4=C(C5=CC=CC=C35)OC)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}pyrimidin-2(1H)-one](/img/structure/B14496664.png)
![(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene](/img/structure/B14496669.png)
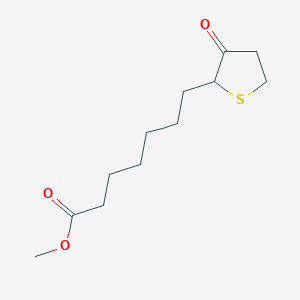

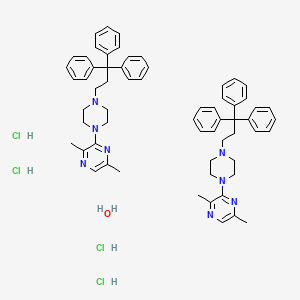
![6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14496696.png)

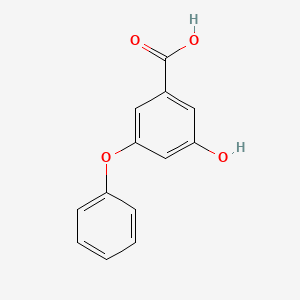

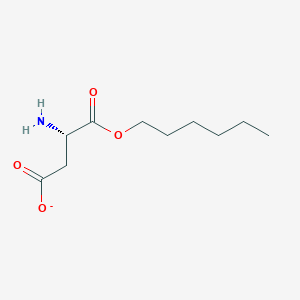
![5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid](/img/structure/B14496721.png)


